Stéarate de nickel(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

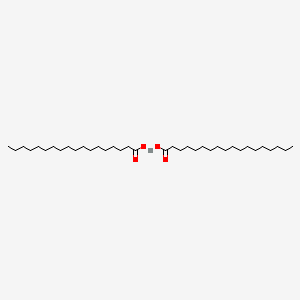

Nickel(II) stearate is a metal-organic compound, a salt of nickel and stearic acid with the chemical formula C₃₆H₇₀NiO₄ . It is classified as a metallic soap, which means it is a metal derivative of a fatty acid . This compound appears as a green powder and is insoluble in water . Nickel(II) stearate is primarily used as a lubricant and in various industrial applications .

Applications De Recherche Scientifique

Nickel(II) stearate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Nickel(II) stearate is a metal-organic compound, a salt of nickel and stearic acid with the chemical formula C36H70NiO4 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid

Mode of Action

It has been suggested that nickel(ii) stearate may play a dual role in the oxidation of ethylbenzene, acting both as a catalyst and an inhibitor .

Biochemical Pathways

Nickel plays a central role in biology as a cofactor in a wide variety of enzymes .

Pharmacokinetics

It is known that the compound is insoluble in water, methanol, ethanol, or ether, soluble in carbon tetrachloride and pyridine, and slightly soluble in acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

It is known that the compound is harmful if swallowed and may cause skin sensitization .

Action Environment

The action of Nickel(II) stearate can be influenced by environmental factors. For instance, its solubility properties suggest that it may be more readily absorbed in environments where carbon tetrachloride and pyridine are present . Additionally, its stability may be affected by factors such as temperature and pH.

Analyse Biochimique

. . .

Biochemical Properties

For instance, nickel has distinct coordination environments in some proteins

Cellular Effects

Given its insolubility in water and many organic solvents , it may have limited bioavailability and thus minimal impact on cellular processes

Transport and Distribution

Given its insolubility in many solvents , it may have limited bioavailability and distribution. Future studies should investigate any potential interactions with transporters or binding proteins, and any effects on its localization or accumulation.

Méthodes De Préparation

Nickel(II) stearate can be synthesized through an exchange reaction between sodium stearate and nickel dichloride . The reaction conditions typically involve mixing the reactants in a suitable solvent, such as carbon tetrachloride or pyridine, where the nickel dichloride reacts with sodium stearate to form nickel(II) stearate and sodium chloride . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Nickel(II) stearate undergoes various chemical reactions, including:

Oxidation: Nickel(II) stearate can be oxidized to form nickel oxide.

Reduction: It can be reduced to metallic nickel under specific conditions.

Substitution: Nickel(II) stearate can participate in substitution reactions where the stearate group is replaced by other ligands.

Common reagents used in these reactions include hydrogen gas for reduction and oxygen or other oxidizing agents for oxidation . The major products formed from these reactions are nickel oxide, metallic nickel, and substituted nickel compounds.

Comparaison Avec Des Composés Similaires

Nickel(II) stearate can be compared with other similar compounds, such as:

Nickel(II) acetate: Another nickel salt used in similar applications but with different solubility and reactivity properties.

Nickel(II) chloride: Commonly used in laboratory and industrial processes, but it is more soluble in water compared to nickel(II) stearate.

Nickel(II) sulfate: Widely used in electroplating and as a precursor for other nickel compounds.

Nickel(II) stearate is unique due to its specific fatty acid derivative structure, which imparts distinct properties such as insolubility in water and its effectiveness as a lubricant .

Propriétés

Numéro CAS |

2223-95-2 |

|---|---|

Formule moléculaire |

C18H36NiO2 |

Poids moléculaire |

343.2 g/mol |

Nom IUPAC |

nickel;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Ni/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

YCUOAOZGZAIFKW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Ni] |

Key on ui other cas no. |

2223-95-2 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nickel(II) stearate interact with butadiene to initiate polymerization?

A1: While the exact mechanism is not fully detailed in the provided papers, Nickel(II) stearate, in conjunction with diethyl aluminum chloride (Et2AlCl), forms an active catalytic species. This complex interacts with butadiene, likely through coordination with the nickel atom. This coordination facilitates the insertion of butadiene monomers into the growing polymer chain. The presence of water plays a crucial role in enhancing catalytic activity, potentially by facilitating the formation of the active catalytic species [].

Q2: How do reaction conditions, specifically water concentration, impact the polymerization process?

A2: Water exhibits a complex influence on the polymerization kinetics. While essential for catalytic activity, its concentration significantly impacts both the rate of polymerization and the properties of the resulting polybutadiene [, ].

- Microstructure (cis-1,4 content): The cis-1,4 content of the polybutadiene, a crucial determinant of its physical properties, is also influenced by the extent of polymerization, suggesting an evolving catalyst behavior throughout the reaction [].

Q3: What are the limitations of using Nickel(II) stearate as a catalyst in butadiene polymerization based on the provided research?

A3: The studies highlight a few potential limitations:

- Sensitivity to Water: The strong dependence of polymerization kinetics on water concentration necessitates stringent control over moisture levels, adding complexity to the reaction process [].

- Chain Transfer Reactions: The predominance of chain transfer to monomer as a termination mechanism can limit the achievable molecular weight of the polybutadiene, particularly at high conversions [].

- Limited Mechanistic Insights: While the research provides valuable kinetic data, further investigation is needed to elucidate the precise mechanism of action of the Nickel(II) stearate/Et2AlCl catalyst system [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.